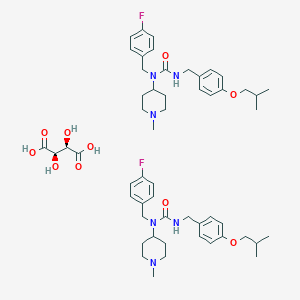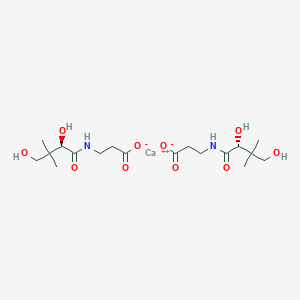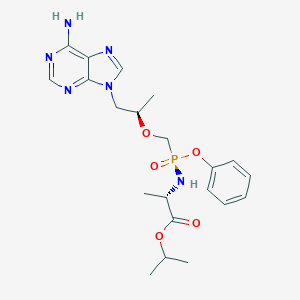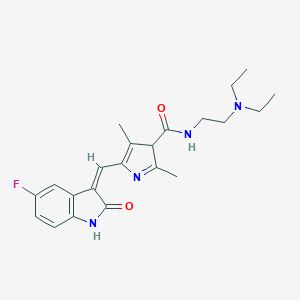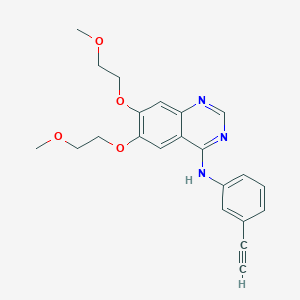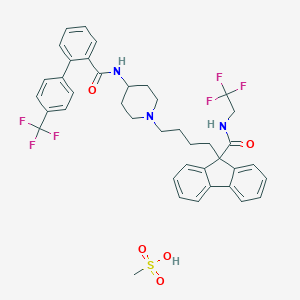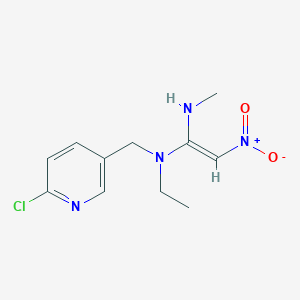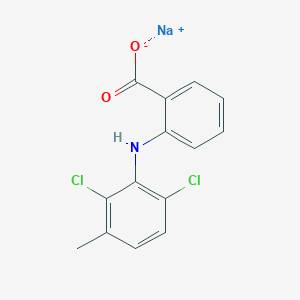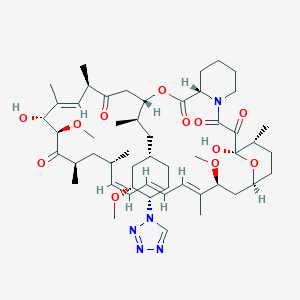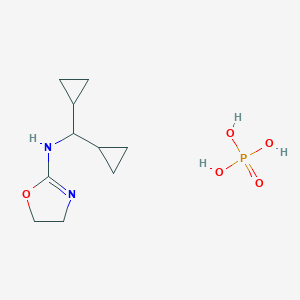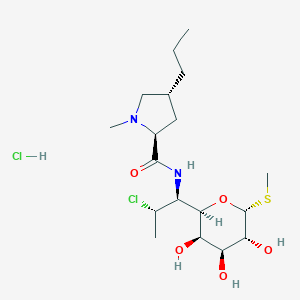
Clindamycin hydrochloride
Overview
Description
Clindamycin hydrochloride is a synthesized antibiotic, highly effective against both gram-positive and gram-negative anaerobic pathogens. Originating from lincomycin through microbial fermentation, its enhanced biological activity is achieved by substituting a chlorine atom for a hydroxyl group. This modification not only increases its effectiveness but also broadens its application in treating infections, particularly in human clinical medicine (Guo Yan-qing, 2002).
Synthesis Analysis
The synthesis of clindamycin involves multiple steps, starting with lincomycin. One notable method for creating clindamycin derivatives, such as clindamycin palmitate, employs immobilized Candida antarctica lipase B (Novozym 435) for a one-step, high-regioselectivity process. This enzymatic approach offers a significant improvement in conversion rates and regioselectivity, making it an attractive method for synthesizing clindamycin ester derivatives (Zhixiang Li et al., 2013).
Molecular Structure Analysis
Clindamycin hydrochloride crystallizes in two forms: as a monohydrate and an ethanol solvate. The structure of clindamycin in these crystals is similar to that bound in enzyme complexes, highlighting its interaction network through hydrogen bonds. These structural forms play a crucial role in understanding clindamycin's interaction with bacterial ribosomes and its mechanism of action (K. Ravikumar & B. Sridhar, 2010).
Chemical Reactions and Properties
Clindamycin undergoes various chemical modifications to enhance its properties, such as taste and solubility. For instance, the synthesis of clindamycin 2-monoesters and 2,3-dicarbonate esters has been explored to improve its palatability and injectability. These modifications aim to produce derivatives that maintain antibacterial activity while reducing adverse effects, such as muscle irritation (A. A. Sinkula et al., 1973).
Physical Properties Analysis
The physical properties of clindamycin hydrochloride, such as its crystalline forms, play a significant role in its pharmacokinetics and stability. The monohydrate and ethanol solvate forms demonstrate the compound's versatility in forming stable crystalline structures, which could influence its solubility, bioavailability, and therapeutic efficacy (K. Ravikumar & B. Sridhar, 2010).
Scientific Research Applications
Summary of Application
Clindamycin is a highly effective antibiotic of the lincosamide class. It has been widely used for decades to treat a range of skin and soft tissue infections in dermatology and medicine . It is commonly prescribed for acne vulgaris, with current practice standards utilizing fixed-combination topicals containing clindamycin that prevent Cutibacterium acnes growth and reduce inflammation associated with acne lesion formation . Certain clinical presentations of folliculitis, rosacea, staphylococcal infections, and hidradenitis suppurativa are also responsive to clindamycin .
Methods of Application
The method of application involves the use of topical formulations containing clindamycin. These formulations are applied directly to the skin to treat the affected areas .
Results or Outcomes
The use of clindamycin in dermatological practice has shown positive results in treating various skin conditions. It has been found to inhibit protein synthesis at the level of the bacterial ribosome and ameliorate inflammation in acne .
2. Pharmacokinetics: Enhancement of Skin Permeability
Summary of Application
Topical clindamycin formulations are widely used in clinical practice, but poor bioavailability and restricted skin penetration considerably limit their therapeutic efficacy . Penetration enhancement represents a promising and rational strategy to overcome the drawbacks of conventional topical pharmaceutical formulations .
Methods of Application
The study involved the use of in vitro skin parallel artificial membrane permeability assay (skin-PAMPA) at two relevant pH values (5.5 and 6.5) and the interactions of tested substances with skin ATP-binding cassette (ABC) transporters in silico .
Results or Outcomes
Both cholic acid (CA) and deoxycholic acid (DCA) at the highest studied concentration of 100 μM in the tested solutions increased the skin-PAMPA membrane permeability of clindamycin hydrochloride . This effect was more pronounced for CA and at a higher studied pH value of 6.5, which is characteristic of most dermatological indications treated with topical clindamycin preparations .
3. Treatment of Bacterial Infections
Summary of Application
Clindamycin Hydrochloride is an antibiotic that fights bacteria in the body . It is used to treat serious infections caused by bacteria .
Methods of Application
Clindamycin Hydrochloride is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .
Results or Outcomes
Clindamycin Hydrochloride has been found to be effective in treating a variety of serious bacterial infections .
4. Treatment of Malaria
Summary of Application
In combination with quinine, Clindamycin Hydrochloride can be used to treat malaria .
Methods of Application
The treatment involves oral administration of Clindamycin Hydrochloride in combination with quinine .
Results or Outcomes
The combination of Clindamycin Hydrochloride and quinine has been found to be effective in treating malaria .
5. Treatment of Osteomyelitis and Joint Infections
Summary of Application
Clindamycin Hydrochloride is used for the treatment of a number of bacterial infections, including osteomyelitis (bone) or joint infections .
Methods of Application
The treatment involves oral administration or injection of Clindamycin Hydrochloride .
Results or Outcomes
Clindamycin Hydrochloride has been found to be effective in treating osteomyelitis and joint infections .
6. Treatment of Pelvic Inflammatory Disease
Summary of Application
Clindamycin Hydrochloride can be used to treat pelvic inflammatory disease .
Methods of Application
The treatment involves oral administration or injection of Clindamycin Hydrochloride .
Results or Outcomes
Clindamycin Hydrochloride has been found to be effective in treating pelvic inflammatory disease .
Safety And Hazards
Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor . Before using clindamycin, tell your doctor if you have kidney disease, liver disease, an intestinal disorder such as colitis or Crohn’s disease, or a history of asthma, eczema, or allergic skin reaction .
properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-XJQDNNTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18323-44-9 (Parent) | |
| Record name | Clindamycin hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021462395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045428 | |
| Record name | Clindamycin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin hydrochloride | |
CAS RN |
21462-39-5 | |
| Record name | Clindamycin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21462-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clindamycin hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021462395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clindamycin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clindamycin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro- 6,7,8-trideoxy-6-((((2S,4R)-1-methyl-4-propyl-2- pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLINDAMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T20OQ1YN1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



